![molecular formula C14H17N5O4 B2419207 methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 896322-59-1](/img/structure/B2419207.png)
methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C14H17N5O4 and its molecular weight is 319.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Heterocyclic Compounds
Research has shown that methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is involved in the synthesis of new heterocycles, such as 7,8-dihydro-1H-imidazo[2,1-i]purin-5(4H)-ones and 5,6-dihydro-1H-imidazo[2,1-b]purin-9(8H)-ones. These syntheses are achieved through treatments involving aminoalcohol and dehydrative cyclization (Shimada, Kuroda, & Suzuki, 1993).
Development of Adenosine Receptor Antagonists
Studies have also reported the synthesis and biological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives. These derivatives have been identified as potent and selective antagonists of the A3 adenosine receptors, which are relevant in various physiological processes (Baraldi et al., 2005).
Solid-Phase Synthesis Techniques
There is research on the solid-phase synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines. This method is crucial for library synthesis in drug discovery and involves steps like immobilization, conversion, reductive amination, N-alkylation, or N-acylation, and release from the support (Karskela & Lönnberg, 2006).
Structural and UV Studies
Uracil derivatives related to this compound have been synthesized and characterized. These studies include crystal structures, thermal stabilities, and UV spectra, providing insights into their potential interactions with DNA (Yao et al., 2013).
Pharmacological Evaluation
The compound has been involved in the synthesis and preliminary pharmacological evaluation of derivatives, particularly in the context of their potential as antidepressant agents. This includes studies on serotonin receptor affinity and inhibitor activity, highlighting its significance in neurological research (Zagórska et al., 2016).
Mitochondria-Targeted Prodrugs
The synthesis of related compounds, serving as mitochondria-targeted prodrugs of antioxidants like methimazole, has been researched. This has implications in the development of treatments for conditions involving oxidative stress (Hattan, Shojaie, Lau, & Anders, 2013).
特性
IUPAC Name |
methyl 3-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-8-7-19-10-11(15-13(19)16(8)2)17(3)14(22)18(12(10)21)6-5-9(20)23-4/h7H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMSBLKUOYFCFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CCC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-Methoxyphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2419125.png)
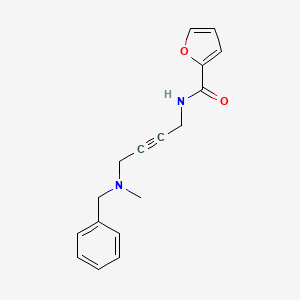
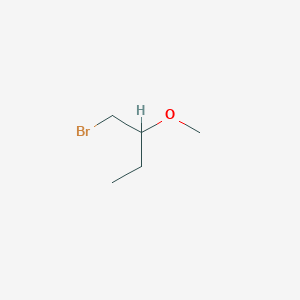
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2419129.png)
![N-[3-(4-Cyclopropyl-7-fluoro-2,3-dihydroquinoxalin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2419130.png)
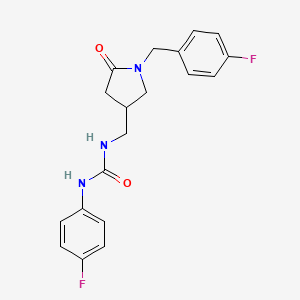
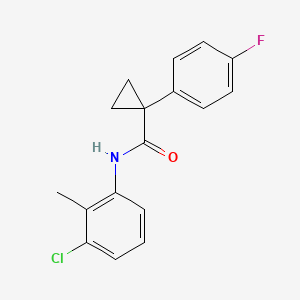
![3-isopentyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2419135.png)


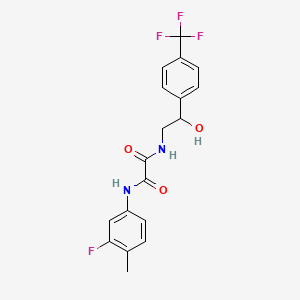
![2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2419142.png)
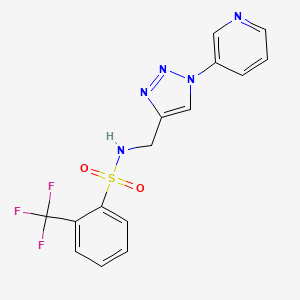
![3,5-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2419145.png)
